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Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057

For Immediate Release

This technical guide provides an in-depth overview of Adenosine 5'-triphosphate (ATP)
dipotassium salt, a pivotal molecule in cellular energy metabolism and signaling. Tailored for
researchers, scientists, and drug development professionals, this document outlines its
physicochemical properties, key signaling pathways, and detailed experimental protocols for its
application in scientific research.

Core Physicochemical Properties

ATP dipotassium salt is a stable, water-soluble form of ATP, making it a preferred reagent for
a multitude of in vitro and in vivo experimental settings. Its fundamental properties are
summarized below for easy reference.
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Property Value Citation(s)
Molecular Weight 583..36 g/mol (anhydrous (2]
basis)

Chemical Formula C10H14K2N5013P3 [2]

CAS Number 42373-41-1 [2]
Appearance White powder [2]
Solubility 50 mg/mL in water [2]

Storage Temperature -20°C [2]

Purity (Typical) >92% (HPLC) [2]

Extracellular ATP Signaling via the P2X7 Receptor

Extracellular ATP (eATP) acts as a crucial signaling molecule, or "danger signal,” upon its
release from cells due to stress or injury. It mediates a wide range of physiological and
pathological responses primarily through its interaction with purinergic receptors, such as the
P2X7 receptor (P2X7R). The activation of P2X7R, a ligand-gated ion channel, initiates a
cascade of intracellular events with significant implications for inflammation, immune response,
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Figure 1. Simplified signaling pathway of extracellular ATP via the P2X7 receptor.

The binding of eATP to the P2X7 receptor triggers the opening of the ion channel, leading to an
influx of Ca2* and Na* ions and an efflux of K* ions[3]. The drop in intracellular potassium
concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome[4]
[5]. This multi-protein complex then facilitates the cleavage of pro-interleukin-1( (pro-IL-1[3) into
its active, secreted form, IL-1[3, a potent pro-inflammatory cytokine[6]. Concurrently, the rise in
intracellular calcium activates downstream signaling cascades, including the mitogen-activated
protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) pathways, further amplifying the
inflammatory response|3].

Experimental Protocols

The utility of ATP dipotassium salt in research is exemplified by its widespread use in various
assays. Below are detailed methodologies for two common applications: an in vitro kinase
assay and a cell-based ATP release assay.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a purified kinase in the
presence of ATP.

Materials:

 Purified kinase

» Kinase-specific substrate

o ATP dipotassium salt

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT)

o [y-32P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-
based detection)

» Stop solution (e.g., phosphoric acid for radiometric assay)
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» Phosphocellulose paper or other suitable separation matrix (for radiometric assay)
 Scintillation counter or luminometer
Methodology:

o Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the kinase, and
its substrate. The optimal concentrations of the kinase and substrate should be determined
empirically.

« Initiation of Reaction: Start the kinase reaction by adding ATP dipotassium salt to the
master mix. For radiometric assays, a mixture of cold ATP and [y-32P]JATP is used[7]. The
final ATP concentration should ideally be at or below the Michaelis constant (Km) for the
specific kinase to ensure sensitive detection of inhibition[8].

 Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C)
for a predetermined time, ensuring the reaction remains within the linear range of product
formation[9].

o Termination of Reaction: Stop the reaction by adding a suitable stop solution. For the ADP-
Glo™ assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete
the remaining ATP[10].

o Detection:

o Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the
paper to remove unincorporated [y-32P]ATP. The amount of incorporated radiolabel into the
substrate is then quantified using a scintillation counter[7].

o Luminescence-based Assay: Add a kinase detection reagent that converts the generated
ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent
signal proportional to the initial kinase activity. Measure the luminescence using a
luminometer[10].

Cell-Based ATP Release Assay
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This protocol outlines a method to measure the release of ATP from cultured cells upon

stimulation.

Materials:

Cultured cells

Cell culture medium

Stimulant of interest (e.g., a P2X7R agonist)

ATP-free buffer (e.g., PBS)

Luminometer

ATP assay kit (e.g., CellTiter-Glo® or equivalent) containing luciferase and luciferin[11].

Methodology:

Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate suitable for
luminescence measurements and culture until they reach the desired confluency.

Pre-incubation: Gently wash the cells with an ATP-free buffer to remove any background ATP
from the culture medium.

Stimulation: Add the stimulant of interest to the cells and incubate for the desired period.

Sample Collection: Carefully collect the supernatant containing the released ATP.

ATP Measurement:

o Prepare the ATP assay reagent according to the manufacturer's instructions. This typically
involves mixing a buffer, luciferase, and luciferin[12].

o Add the ATP assay reagent to the collected supernatant.

o Immediately measure the luminescence using a luminometer. The light output is directly
proportional to the ATP concentration[13].
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o Data Analysis: Generate a standard curve using known concentrations of ATP dipotassium
salt to quantify the amount of ATP released from the cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based ATP assay to assess
cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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